2-amino-6-(trifluoromethyl)benzoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(trifluoromethyl)benzoic acid can be achieved through various methods. One common approach involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in the presence of N,N-dimethylamino-4-pyridine in dichloromethane (CH2Cl2), yielding 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
2-amino-6-(trifluoromethyl)benzoic acid has several scientific research applications:
Antiparasitic Properties: It has been studied for its antiparasitic activity against Leishmania infantum and Trichomonas vaginalis, showing significant antiproliferative activity.
Fluorescence Probes: Derivatives of this compound have been used to develop novel fluorescence probes for detecting highly reactive oxygen species, demonstrating high specificity and utility in biological and chemical applications.
Quantum Chemical Computations: The compound has been analyzed for its vibrational spectroscopic properties and non-linear optical properties through quantum chemical computations and molecular docking.
Antimicrobial Evaluation: Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-amino-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in parasites. The compound’s fluorescence properties are due to its ability to interact with reactive oxygen species, leading to changes in fluorescence intensity.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-fluorobenzoic acid: This compound is similar in structure but contains a fluorine atom instead of a trifluoromethyl group.
2-amino-6-(trifluoromethoxy)benzoxazole: An analogue of riluzole, this compound has been studied for its neuroprotective effects.
Uniqueness
2-amino-6-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it valuable for various scientific applications .
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBQDBWIRHIZGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953434 | |
Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314-46-5 | |
Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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